molecular formula C20H19NO5 B3540251 DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE

Cat. No.: B3540251
M. Wt: 353.4 g/mol
InChI Key: XMEOTEXOYYAAMV-QBFSEMIESA-N
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Description

DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a dimethyl ester group and an amino group attached to a terephthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of dimethyl terephthalate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE include:

  • Dimethyl aminoterephthalate
  • Dimethyl 2-aminoterephthalate
  • Dimethyl nitroisophthalate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration

Properties

IUPAC Name

dimethyl 2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-13(11-14-7-5-4-6-8-14)18(22)21-17-12-15(19(23)25-2)9-10-16(17)20(24)26-3/h4-12H,1-3H3,(H,21,22)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOTEXOYYAAMV-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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